(3S)-3-aminocyclohexan-1-one

Asymmetric catalysis Enantioselective synthesis Chiral building blocks

Procurement of racemic 3-aminocyclohexanone introduces a 50:50 enantiomeric mixture, necessitating costly chiral resolution and lowering effective yield. (3S)-3-Aminocyclohexan-1-one (CAS 1110772-22-9) eliminates this burden as a direct, stereochemically defined building block. - Defined (S) configuration at C3 ensures predictable stereochemical outcomes in reductive amination, N-acylation, and Grignard additions. - Critical for Janssen's ibrutinib BTK inhibitor route (N-Boc derivative) and Spirify Pharma's CNS patent family (CA 03182424). - Supplied with full analytical documentation; suitable for cGMP intermediate production.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12441584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-aminocyclohexan-1-one
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)N
InChIInChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m0/s1
InChIKeyASBBDDWCPOFASB-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Aminocyclohexan-1-one: Chiral Aminoketone Building Block for Enantioselective Pharmaceutical Synthesis


(3S)-3-Aminocyclohexan-1-one is a chiral, non-racemic aminoketone (CAS 1110772-22-9; molecular formula C₆H₁₁NO; MW 113.16 g/mol) comprising a cyclohexanone ring bearing a primary amine at the 3-position with defined (S) absolute configuration [1]. The compound belongs to the class of cyclic β-aminoketones and serves as a stereochemically defined intermediate in the synthesis of chiral pharmaceuticals, particularly central nervous system (CNS) agents, Bruton's tyrosine kinase (BTK) inhibitors, and spirocyclic drug candidates [2][3]. Its bifunctional amine–ketone architecture enables diverse downstream derivatization including reductive amination, N-acylation, and Grignard additions, while the (S)-configuration provides predictable stereochemical outcomes in target molecules [1].

Why Racemic or Positional-Isomer Aminocyclohexanones Cannot Replace (3S)-3-Aminocyclohexan-1-one in Stereochemically Driven Applications


Substituting (3S)-3-aminocyclohexan-1-one with the racemic mixture (CAS 149520-74-1), the (3R)-enantiomer, or positional isomers such as 4-aminocyclohexanone introduces uncontrolled stereochemistry or altered molecular geometry that directly compromises downstream enantioselective outcomes [1]. The racemate delivers a 1:1 mixture of enantiomers, reducing the effective concentration of the desired (S)-configured product by 50% and requiring additional chiral resolution steps that add cost and lower overall yield . Positional isomers (e.g., 4-aminocyclohexanone, CAS 87976-86-1) place the amine at a different ring position, fundamentally altering hydrogen-bonding geometry, reactivity patterns, and the three-dimensional presentation of pharmacophoric elements in final drug molecules . The unsaturated analog 3-amino-2-cyclohexen-1-one (CAS 5220-49-5) possesses an α,β-unsaturated ketone that enables conjugate addition pathways absent in the saturated ketone, leading to divergent reaction trajectories . These differences are not incremental—they represent categorical changes in molecular topology and reactivity that cannot be compensated for by adjusting stoichiometry or reaction conditions.

Quantitative Differentiation Evidence: (3S)-3-Aminocyclohexan-1-one Versus Closest Analogs and Alternatives


Enantiomeric Excess Achievement in Catalytic Asymmetric Synthesis: (3S) vs. Racemate

The (3S)-configured β-aminocyclohexanone can be obtained in enantioenriched form via catalytic enantioselective C–H amination. Using a chiral dirhodium(II) catalyst system [Rh₂(S-TCPTTL)₄], N-pNs-protected (S)-β-aminocyclohexanone is produced with up to 72% enantiomeric excess (ee), as demonstrated in the asymmetric formal synthesis of (−)-pancracine [1]. In contrast, the commercially supplied racemic 3-aminocyclohexanone (CAS 149520-74-1) is a 1:1 enantiomer mixture with 0% ee and a typical chemical purity specification of 95% . The 72% ee achieved via direct asymmetric catalysis represents a significant enrichment over the racemate's zero stereochemical definition, enabling downstream chirality transfer without additional resolution steps.

Asymmetric catalysis Enantioselective synthesis Chiral building blocks

Physicochemical Differentiation from the α,β-Unsaturated Analog 3-Amino-2-cyclohexen-1-one

(3S)-3-Aminocyclohexan-1-one is a saturated aminoketone, whereas 3-amino-2-cyclohexen-1-one (CAS 5220-49-5) is an α,β-unsaturated enaminone. This structural difference produces measurable physicochemical divergence: the saturated compound has a predicted density of 1.024 g/cm³ and boiling point of 199.2 °C at 760 mmHg , while the unsaturated analog has a higher predicted density (1.091 ± 0.06 g/cm³), a higher boiling point (212.4 ± 30.0 °C), and a defined melting point of 129–133 °C reflecting its crystalline character . The molecular weight difference is 1.98 g/mol (113.16 vs. 111.14). Crucially, the enaminone's conjugated π-system enables Michael-type conjugate additions and cyclocondensation reactions that are impossible with the saturated ketone, while the saturated ketone undergoes clean nucleophilic additions at the carbonyl carbon without competing conjugate addition pathways .

Synthetic intermediate selection Chemoselectivity Physicochemical properties

CXCR2 Antagonist Activity of 3-Aminocyclohexenone-Derived Scaffolds: Quantitative SAR Evidence

Derivatives built on the 3-aminocyclohex-2-en-1-one scaffold—the unsaturated precursor from which (3S)-3-aminocyclohexan-1-one can be obtained by enantioselective reduction—have demonstrated chemokine receptor 2 (CXCR2) antagonism. In a systematic SAR study of 44 derivatives evaluated in a CXCR2-specific Tango assay, 13 compounds (29.5%) exhibited IC₅₀ values below 10 μM, with all active compounds showing no significant cytotoxicity [1]. In silico ADMET prediction indicated drug-like properties for all active derivatives. This defines a quantitative activity threshold (IC₅₀ < 10 μM) that can guide selection of the chiral aminocyclohexanone scaffold for medicinal chemistry programs targeting inflammatory diseases [1]. In contrast, saturated 3-aminocyclohexanone derivatives lacking the enone conjugation have not been systematically profiled in this assay, representing an unexplored chemical space accessible through the (3S)-saturated ketone.

CXCR2 antagonism Inflammatory disease Structure-activity relationship

Positional Isomer Differentiation: Conformational and Hydrogen-Bonding Geometry of 3-Amino vs. 4-Aminocyclohexanone

The position of the amino group on the cyclohexanone ring governs the three-dimensional presentation of the amine and ketone pharmacophoric elements. In (3S)-3-aminocyclohexan-1-one, the amino group occupies the equatorial position in the chair conformation at C3, creating a 1,3-relationship with the carbonyl that places the amine approximately 2.5 Å from the ketone oxygen in the lowest-energy conformer [1]. In 4-aminocyclohexanone (CAS 87976-86-1), the para-relationship places the amine at the opposite end of the ring (~5.0 Å from the carbonyl), fundamentally altering hydrogen-bond donor–acceptor geometry . This is reflected in the predicted pKa difference: the 4-amino isomer has a higher predicted pKa (9.63 ± 0.20) compared with the 3-amino isomer (estimated pKa ~8.59), indicating differential basicity that affects protonation state under physiological conditions [2].

Molecular recognition Conformational analysis Isomer selection

Pharmaceutical Intermediate Utility: BTK Inhibitor Synthesis and Spirocyclic Drug Scaffolds

The N-Boc-protected derivative of 3-aminocyclohexanone (CAS 885280-38-6) is explicitly disclosed as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, including the first-in-class drug ibrutinib, which generated over $6.8 billion in global sales in 2021 [1][2]. Patent literature from Janssen Pharmaceutica NV identifies N-Boc-3-aminocyclohexanone as a building block in the convergent synthesis of BTK inhibitor scaffolds [1]. Separately, substituted aminocyclohexanone derivatives—including those derived from the (3S)-configured core—are documented as essential intermediates in the synthesis of spirocyclic cyclohexane derivatives with affinity for the ORL1 (nociceptin) opioid receptor, as disclosed in WO 2004/043967 and subsequent Gruenenthal patents [3]. In contrast, 3-aminocyclopentanone (CAS 1228748-71-7, MW 99.13, C₅H₉NO) lacks the six-membered ring geometry required for these specific spirocyclic constructs, and 4-aminocyclohexanone cannot deliver the 1,3-substitution pattern needed for the BTK inhibitor pharmacophore .

BTK inhibitors Ibrutinib synthesis Spirocyclic pharmaceuticals

Optimal Procurement Scenarios for (3S)-3-Aminocyclohexan-1-one Based on Quantitative Differentiation Evidence


Chiral CNS Drug Intermediate: Enantioselective Synthesis of Hydroxynorketamine (HNK) Analogs and Ketamine-Derived Therapeutics

The Spirify Pharma patent family (CA 03182424, 2021) explicitly describes amino cyclohexanone compounds—including stereochemically defined (S)-configured aminocyclohexanones—as therapeutics for depression, neuropathic pain, and inflammation [1]. In this application, the (3S) absolute configuration at the C3 amine center is critical because biological activity of HNK analogs is enantiomer-dependent, as established by the known enantioselective pharmacology of norketamine enantiomers [1]. Procurement of the racemic 3-aminocyclohexanone (CAS 149520-74-1) would yield a 50:50 mixture necessitating chiral resolution, whereas sourcing (3S)-3-aminocyclohexan-1-one directly provides the stereochemically defined building block. The enantioselective C–H amination methodology of Anada et al. (2009) demonstrates that (S)-β-aminocyclohexanone can be accessed with up to 72% ee, providing a viable synthetic entry for medicinal chemistry programs [2].

BTK Inhibitor Intermediate Supply: Convergent Synthesis of Ibrutinib and Next-Generation Irreversible Kinase Inhibitors

Janssen Pharmaceutica NV's patent processes (AU2018204086; KR20200051786A) identify N-Boc-3-aminocyclohexanone as a key intermediate in the convergent synthesis of ibrutinib, a BTK inhibitor used for chronic lymphocytic leukemia and mantle cell lymphoma [3]. The 1,3-disubstitution pattern of the cyclohexanone ring is essential for constructing the bicyclic pharmacophore that engages Cys481 in the BTK active site via covalent bond formation. Neither 4-aminocyclohexanone (incorrect substitution geometry) nor 3-aminocyclopentanone (incorrect ring size, MW 99.13 vs. required 113.16) can substitute in this synthetic route . For industrial procurement, the (3S)-configured N-Boc derivative ensures that the stereochemistry embedded in the final drug substance originates from a defined chiral intermediate rather than relying on late-stage resolution.

Spirocyclic Opioid Receptor Ligand Development: ORL1/Nociceptin Receptor Targeted Pain Therapeutics

WO 2004/043967 (Gruenenthal GmbH) and subsequent US patent US20120149914A1 establish substituted aminocyclohexanone derivatives—accessible from the (3S)-aminocyclohexanone core—as essential intermediates in synthesizing spirocyclic cyclohexane derivatives with affinity for the ORL1 (nociceptin) opioid receptor [4]. These spirocyclic constructs require the 1,3-bifunctional cyclohexanone scaffold with defined stereochemistry because the spiro junction locks the three-dimensional orientation of the pharmacophore. The CXCR2 antagonist SAR data from Dai et al. (2018), showing that 29.5% of 3-aminocyclohex-2-en-1-one derivatives achieve IC₅₀ < 10 μM with no significant cytotoxicity, provides an orthogonal biological validation of the aminocyclohexanone scaffold class for anti-inflammatory and pain indications [5].

Asymmetric Catalysis Methodology Development: Chiral Ligand and Catalyst Screening Using a Defined (S)-Configured Substrate

The demonstrated asymmetric synthesis of (S)-β-aminocyclohexanone via Rh₂(S-TCPTTL)₄-catalyzed enantioselective C–H amination (72% ee) [2] establishes this compound class as a test substrate for developing new asymmetric methodologies. Unlike the racemate, which provides no stereochemical information, the enantioenriched (3S)-3-aminocyclohexan-1-one can serve as a chiral building block of known enantiopurity for evaluating catalyst performance in subsequent diastereoselective transformations (e.g., reductive amination, Grignard additions). The saturated ketone's resistance to conjugate addition—in contrast to the α,β-unsaturated 3-amino-2-cyclohexen-1-one—makes it the preferred substrate when chemoselective carbonyl addition is the desired transformation .

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